Perchlorocyclohex-2-en-1-one

Description

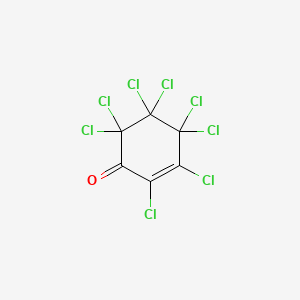

Perchlorocyclohex-2-en-1-one (C₆Cl₄O) is a polyhalogenated cyclic ketone characterized by a cyclohexene backbone substituted with four chlorine atoms and a ketone group at the 1-position. This compound’s structure combines the electronic effects of chlorine substituents with the conjugation of the α,β-unsaturated ketone, rendering it reactive in nucleophilic additions and cycloadditions. Its synthesis typically involves chlorination of cyclohex-2-en-1-one derivatives under controlled conditions.

Properties

CAS No. |

4024-81-1 |

|---|---|

Molecular Formula |

C6Cl8O |

Molecular Weight |

371.7 g/mol |

IUPAC Name |

2,3,4,4,5,5,6,6-octachlorocyclohex-2-en-1-one |

InChI |

InChI=1S/C6Cl8O/c7-1-2(8)4(9,10)6(13,14)5(11,12)3(1)15 |

InChI Key |

CZLVPINBLDRZCJ-UHFFFAOYSA-N |

SMILES |

C1(=C(C(C(C(C1=O)(Cl)Cl)(Cl)Cl)(Cl)Cl)Cl)Cl |

Canonical SMILES |

C1(=C(C(C(C(C1=O)(Cl)Cl)(Cl)Cl)(Cl)Cl)Cl)Cl |

Other CAS No. |

4024-81-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorocyclohexane (C₆H₁₁Cl)

- Structure and Reactivity: Chlorocyclohexane lacks the ketone group and double bond present in Perchlorocyclohex-2-en-1-one.

- Safety Profile : Chlorocyclohexane is classified as harmful if inhaled or ingested, with first-aid measures emphasizing respiratory support and decontamination. This compound’s higher chlorine content likely increases toxicity, though specific data are unavailable.

2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one (C₁₀H₁₄O)

- Structural Differences : This compound (CAS 2244-16-8) shares the cyclohex-2-en-1-one core but substitutes methyl and isopropenyl groups instead of chlorine atoms. The absence of electronegative substituents reduces its electrophilicity compared to this compound.

- Conformational Analysis : Puckering coordinates (as defined by Cremer and Pople) for cyclohexene rings depend on substituents. Chlorine’s steric bulk in this compound may enforce a more rigid chair-like conformation, whereas the methyl/isopropenyl groups in C₁₀H₁₄O allow greater pseudorotation.

General Cyclohexenone Derivatives

- Electronic Effects: The ketone group in cyclohexenones stabilizes transition states in Diels-Alder reactions.

- Crystallographic Challenges : Structure validation tools like SHELX are critical for resolving complex halogenated structures, but heavy atoms (e.g., Cl) may introduce refinement challenges due to high electron density.

Data Table: Comparative Properties

| Property | This compound | Chlorocyclohexane | 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one |

|---|---|---|---|

| Molecular Formula | C₆Cl₄O | C₆H₁₁Cl | C₁₀H₁₄O |

| Molecular Weight (g/mol) | ~245.8 | 118.6 | 150.22 |

| Functional Groups | Ketone, C=C, Cl | C–Cl | Ketone, C=C, methyl, isopropenyl |

| Key Reactivity | Electrophilic addition | Nucleophilic substitution | Diels-Alder, Michael addition |

| Safety Concerns | High (inferred) | Harmful (irritant) | Limited data |

Research Findings and Implications

- Reactivity : this compound’s chlorination pattern enhances electrophilicity, making it a candidate for synthesizing polycyclic ethers or pharmaceuticals. However, competing side reactions (e.g., dehydrohalogenation) require careful optimization.

- Structural Insights : Crystallographic studies using SHELX software could resolve its conformation, but chlorine’s high electron density may necessitate advanced refinement techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.